molecular formula C20H19FO3 B2580681 4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate CAS No. 306730-41-6

4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate

Cat. No. B2580681
CAS RN: 306730-41-6
M. Wt: 326.367
InChI Key: DLRLYMYOBXUZDO-AWNIVKPZSA-N
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Description

4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate, also known as Fapivavir, is a compound with the molecular formula C20H19FO3 . It has an average mass of 326.362 Da and a monoisotopic mass of 326.131836 Da .


Synthesis Analysis

The synthesis of {4-[3-(4-Fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester involves the addition of NaOH to a well-stirred solution of (4-acetylphenyl) carbamic acid tert-butyl ester and 4-fluoro benzaldehyde in methanol .


Molecular Structure Analysis

The crystal structure of {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester has been determined by X-ray diffraction . The compound crystallized in the orthorhombic, P21/n space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° . The crystal structure of the compound was stabilized by N–H…O intermolecular hydrogen bonding .


Chemical Reactions Analysis

The compound is a type of chalcone, which are widely distributed in various fruits and vegetables . Chalcone analogs are chemically synthesized by the Claisen–Smith condensation method and are key intermediates for the synthesis of various heterocyclic scaffolds .


Physical And Chemical Properties Analysis

The compound contains two non-planar benzene rings with a dihedral angle of 11.11° and a single C=C double bond in a trans (E) configuration .

Scientific Research Applications

Antimicrobial Activity and Polymer Synthesis

One notable application of derivatives closely related to 4-[3-(4-Fluorophenyl)acryloyl]phenyl pivalate is in the synthesis of polymers for antimicrobial studies. Researchers synthesized polymeric drugs using similar compounds, which were then tested for antimicrobial activity against various microorganisms such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. The minimum concentration of the drugs needed to inhibit the growth of these bacteria was estimated using a photometry assay, highlighting the potential of these compounds in creating antimicrobial agents (Arun, Reddy, & Rajkumar, 2003).

Drug Release Studies

Another significant application is in the domain of controlled drug release. Compounds structurally similar to this compound were utilized in synthesizing porous hydrogels for controlled drug delivery. These studies aimed to understand how variations in hydrogel composition affect drug release patterns, with a focus on the influence of crosslinker and drug-loading percentages on release rates. This research provides insights into designing drug delivery systems with controlled release properties for medical applications (Arun & Reddy, 2005).

Crystal Structure Analysis

The crystal structure of a compound closely related to this compound was analyzed, revealing its crystallization in an orthorhombic space group. The study detailed the intermolecular interactions stabilizing the crystal structure, providing valuable data for understanding the molecular arrangement and potential applications in designing materials with specific crystal properties (Mahawer, Singh, & Agarwal, 2013).

Corrosion Inhibition

Research has also explored the effectiveness of chalcone derivatives, which are structurally similar to this compound, as corrosion inhibitors for mild steel in acidic environments. These studies contribute to the development of new materials that can protect against corrosion, extending the life of metal components in various industrial applications (Lgaz et al., 2017).

properties

IUPAC Name

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-20(2,3)19(23)24-17-11-7-15(8-12-17)18(22)13-6-14-4-9-16(21)10-5-14/h4-13H,1-3H3/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRLYMYOBXUZDO-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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